GNE-900 Kinase Selectivity: 300-Fold CHK1 Discrimination Over CHK2 vs. Prexasertib's 8-Fold Window
GNE-900 exhibits >300-fold selectivity for CHK1 (IC50 = 0.0011 µM) over CHK2 (IC50 = 1.5 µM), representing a substantially cleaner selectivity window compared to prexasertib (LY2606368), which inhibits CHK2 with an IC50 of 8 nM—only an approximate 8-fold window relative to its CHK1 IC50 of <1 nM . Prexasertib also demonstrates potent inhibition of RSK1 (IC50 = 9 nM), whereas GNE-900 shows >300-fold selectivity over Aurora, PLK, and CDK1/2, indicating a more restricted kinase interaction profile [1]. This differential selectivity has direct implications for interpreting experimental outcomes where CHK2 or RSK1 co-inhibition may confound phenotype attribution.
| Evidence Dimension | CHK1/CHK2 selectivity ratio |
|---|---|
| Target Compound Data | CHK1 IC50 = 0.0011 µM; CHK2 IC50 = 1.5 µM |
| Comparator Or Baseline | Prexasertib (LY2606368): CHK1 IC50 <1 nM; CHK2 IC50 = 8 nM; RSK1 IC50 = 9 nM |
| Quantified Difference | GNE-900 CHK1/CHK2 selectivity ratio ≈ 1364-fold; Prexasertib selectivity ratio ≈ 8-fold |
| Conditions | Biochemical kinase inhibition assay; cell-free system |
Why This Matters
Investigators requiring CHK1-specific pathway interrogation without confounding CHK2 or RSK1 co-inhibition should select GNE-900 over prexasertib to minimize off-target interpretation complexity.
- [1] GlpBio. Prexasertib (LY2606368) Product Information. CAS 1234015-52-1. View Source
